Enhanced Lipophilicity (clogP) Driven by 3,5-Dimethyl Substitution Relative to Non-Methylated Analog
The target compound exhibits a calculated partition coefficient (clogP) of approximately 3.8, which is significantly higher than the clogP of ~2.9 for the des-methyl analog 3-(2,4-dichlorophenoxy)azetidine (CAS 1220028-20-5) . This increase of ~0.9 log units is attributed to the two additional methyl groups on the phenyl ring and pushes the lipophilicity into the optimal range for CNS drug candidates (clogP 3–5), while the des-methyl analog remains below this window [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 |
| Comparator Or Baseline | 3-(2,4-Dichlorophenoxy)azetidine: clogP ≈ 2.9 |
| Quantified Difference | Δ clogP ≈ +0.9 |
| Conditions | clogP values estimated using ChemAxon consensus model via MolPort structural database; validated against experimentally measured logP for related phenoxy azetidines. |
Why This Matters
A 0.9 log unit increase in lipophilicity can determine whether a compound crosses the blood-brain barrier, directly impacting the decision to purchase this scaffold for CNS-targeted libraries versus cheaper, less lipophilic alternatives.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
